REACTION_CXSMILES
|
Cl.C(O)C.[F:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([N+:15]([O-:17])=[O:16])=[C:8]([F:18])[C:7]=1[CH3:19].S([O-])(O)(=O)=O.[Na+]>O.[Fe].C1C=CC=CC=1>[F:5][C:6]1[C:7]([CH3:19])=[C:8]([F:18])[C:9]([N+:15]([O-:17])=[O:16])=[CH:10][C:11]=1[NH2:12] |f:3.4|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1.5 hours at 55° to 60° C., to the reacting mixture
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred for further 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
insoluble materials were filtered off
|
Type
|
WASH
|
Details
|
the materials were washed with benzene
|
Type
|
ADDITION
|
Details
|
To the filtrate and washings were added water and active carbon
|
Type
|
STIRRING
|
Details
|
stirred sufficiently
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water layer was further extracted with benzene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1C)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |